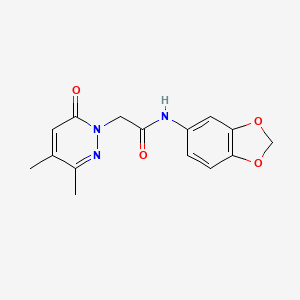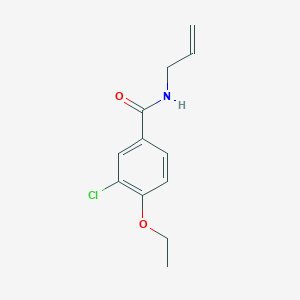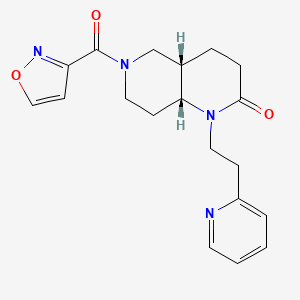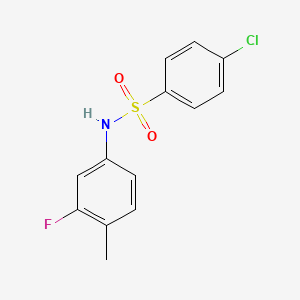![molecular formula C19H16N2O4 B5492509 2-acetyl-3-[(2-ethylphenyl)imino]-4-nitro-1-indanone](/img/structure/B5492509.png)
2-acetyl-3-[(2-ethylphenyl)imino]-4-nitro-1-indanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-3-[(2-ethylphenyl)imino]-4-nitro-1-indanone is a chemical compound that belongs to the family of indanone derivatives. It is also known as 'Schiff base' and has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
作用機序
The mechanism of action of 2-acetyl-3-[(2-ethylphenyl)imino]-4-nitro-1-indanone is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of various enzymes, including cyclooxygenase and lipoxygenase. It has also been suggested that this compound may act as an antioxidant, which can scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
2-acetyl-3-[(2-ethylphenyl)imino]-4-nitro-1-indanone has been found to possess various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, it has been found to possess analgesic activity by inhibiting the activity of cyclooxygenase and lipoxygenase enzymes. This compound has also been shown to possess antimicrobial activity against various bacterial and fungal strains. Additionally, it has been found to exhibit antioxidant activity, which can protect cells from oxidative damage.
実験室実験の利点と制限
The advantages of using 2-acetyl-3-[(2-ethylphenyl)imino]-4-nitro-1-indanone in lab experiments include its relatively simple synthesis method, high yield, and potential applications in various fields of research. However, the limitations of using this compound include its low solubility in water, which can make it difficult to use in certain experiments. Moreover, the toxicity of this compound is not fully understood, which can pose a risk to researchers working with it.
将来の方向性
There are several future directions for the research on 2-acetyl-3-[(2-ethylphenyl)imino]-4-nitro-1-indanone. One potential direction is to further investigate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Another direction is to synthesize and study new derivatives of this compound, which may exhibit improved biological activities. Moreover, the use of this compound as a ligand for the synthesis of metal complexes can be further explored for its potential applications in catalysis and material science.
合成法
The synthesis of 2-acetyl-3-[(2-ethylphenyl)imino]-4-nitro-1-indanone involves the reaction of indanone with 2-ethylphenylhydrazine in the presence of acetic anhydride. This reaction leads to the formation of a Schiff base, which is then nitrosated using nitric acid to form the final product. The yield of this synthesis method is around 70-80%, and the purity of the compound can be increased by recrystallization.
科学的研究の応用
2-acetyl-3-[(2-ethylphenyl)imino]-4-nitro-1-indanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound has also shown promising results in the treatment of cancer, diabetes, and neurodegenerative diseases. Moreover, it has been used as a ligand for the synthesis of metal complexes, which have shown potential applications in catalysis and material science.
特性
IUPAC Name |
2-acetyl-3-(2-ethylphenyl)imino-4-nitroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-3-12-7-4-5-9-14(12)20-18-16(11(2)22)19(23)13-8-6-10-15(17(13)18)21(24)25/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGUEJMIVOWZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N=C2C(C(=O)C3=C2C(=CC=C3)[N+](=O)[O-])C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-(2-ethylphenyl)imino-4-nitroinden-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5492434.png)


![4-ethoxy-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5492458.png)
![2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5492464.png)

![3-methyl-4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5492478.png)
![2-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5492480.png)
![3-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5492481.png)

![1-phenylethanone O-(spiro[2.3]hex-1-ylcarbonyl)oxime](/img/structure/B5492500.png)
![N-[1-(1-D-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(3-fluorophenyl)urea hydrochloride](/img/structure/B5492506.png)
![5-isopropyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5492518.png)
![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5492521.png)